2-[(2-Hydroxy-2-phenylacetyl)amino]butanoic acid
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Overview
Description
2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid is an organic compound that belongs to the class of amino acids It features a hydroxy(phenyl)acetyl group attached to the amino group of butanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid typically involves the reaction of hydroxy(phenyl)acetic acid with butanoic acid derivatives. One common method is the coupling of hydroxy(phenyl)acetic acid with butanoic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under mild conditions . This reaction proceeds through the formation of an amide bond between the carboxyl group of hydroxy(phenyl)acetic acid and the amino group of butanoic acid.
Industrial Production Methods
Industrial production of 2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid may involve biocatalytic processes, where enzymes are used to catalyze the reaction under environmentally benign conditions . These methods offer advantages such as high enantioselectivity, mild reaction conditions, and high catalytic efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced to a hydroxy group using reducing agents like NaBH4 (sodium borohydride).
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: NaBH4 in methanol at 0°C.
Substitution: Electrophiles such as alkyl halides in the presence of a base like NaOH.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a secondary alcohol.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or substrate, modulating the activity of enzymes involved in metabolic processes. The hydroxy(phenyl)acetyl group can interact with active sites of enzymes, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-{[Hydroxy(phenyl)acetyl]amino}propanoic acid
- 2-{[Hydroxy(phenyl)acetyl]amino}pentanoic acid
Uniqueness
2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications in research and industry .
Properties
CAS No. |
119154-03-9 |
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Molecular Formula |
C12H15NO4 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
2-[(2-hydroxy-2-phenylacetyl)amino]butanoic acid |
InChI |
InChI=1S/C12H15NO4/c1-2-9(12(16)17)13-11(15)10(14)8-6-4-3-5-7-8/h3-7,9-10,14H,2H2,1H3,(H,13,15)(H,16,17) |
InChI Key |
WHKGSZIEKMSQCL-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)O)NC(=O)C(C1=CC=CC=C1)O |
Canonical SMILES |
CCC(C(=O)O)NC(=O)C(C1=CC=CC=C1)O |
Synonyms |
Butanoic acid, 2-[(hydroxyphenylacetyl)amino]- (9CI) |
Origin of Product |
United States |
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